Benzylnaphthalen-1-ylmethylamine
Overview
Description
Benzylnaphthalen-1-ylmethylamine is a chemical compound with the molecular formula C18H17N . It is also known by other names such as N-benzyl-1-naphthylmethylamine and benzyl-naphthalen-1-ylmethylamine . This compound is used in various chemical reactions and transformations .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of 1-Naphthalenemethanol, Benzaldehyde, and Benzylamine as precursors . The synthetic routes also involve the use of other compounds such as naphthalene and 1-Chloromethyl . The exact synthetic route and yield depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. Tools like MolView can be used to convert the structural formula into a 3D model . Additionally, Hirshfeld surface analysis can be employed to explore the noncovalent interactions that are responsible for crystal packing quantitatively .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using principles of chemical reactor analysis and quantitative chemical analysis . The exact reactions and their mechanisms would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and melting point . These properties can be analyzed using various techniques and tools .Scientific Research Applications
Tyrosinase Inhibition : Biphenyl-based compounds, related to Benzylnaphthalen-1-ylmethylamine, have shown significant anti-tyrosinase activities, which is important for treatments of hypertension and inflammation. These activities were comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
Electrochemical Sensor Development : A study demonstrated the use of a Schiff base, closely related to this compound, for the selective detection of Cd2+ ions, highlighting its potential in environmental and healthcare applications (El-Shishtawy et al., 2018).
Pharmaceutical Applications : Benzodiazines, which include structural similarities to this compound, are an important class of compounds with broad biological properties, finding wide applications in medicinal and agrochemical areas (Mathew et al., 2017).
Near-Infrared Organic Light-Emitting Diodes : Research on NIR-emitting homoleptic facial Ir(III) complexes, utilizing extended π-conjugated benzo[g]phthalazine ligands, suggests applications in night-vision displays, medical diagnostics, and phototherapy (Xue et al., 2017).
Environmental and Health Impact Studies : Compounds like butyl benzyl phthalate, which are structurally related, have been studied for their impact on health, especially in regards to endocrine disruption (Hauser & Calafat, 2005).
Herbicide Development : N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a compound with structural similarities, was developed as an effective herbicide for weed control in winter oilseed rape, showcasing the agricultural applications of such chemicals (Wu et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-19-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAKEDUKXVSIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373456 | |
Record name | benzylnaphthalen-1-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14393-12-5 | |
Record name | benzylnaphthalen-1-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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